molecular formula C6H4ClN3O2S B2847426 2-azidobenzenesulfonyl Chloride CAS No. 203932-90-5

2-azidobenzenesulfonyl Chloride

Cat. No.: B2847426
CAS No.: 203932-90-5
M. Wt: 217.63
InChI Key: CEUUIHGRGHOUEE-UHFFFAOYSA-N
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Description

2-Azidobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClN3O2S. It is a versatile reagent widely used in organic synthesis, particularly for introducing azido groups into molecules. This compound is known for its reactivity and utility in various chemical transformations, making it valuable in the fields of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary targets of 2-azidobenzenesulfonyl chloride are proline- and azetidinone-substituted alkenes . These targets play a crucial role in the synthesis of pyrrolobenzodiazepines (PBDs) and pyrrolo[1,2,5]benzothiadiazepines (PBTDs) , which are classes of molecules that have attracted significant interest due to their antitumor and antibiotic activity .

Mode of Action

This compound interacts with its targets through a process called intramolecular aminohydroxylation . This process involves the coupling of proline- and azetidinone-substituted alkenes to 2-azidobenzenesulfonic acid, which gives precursors that undergo intramolecular azide to alkene 1,3-dipolar cycloadditions . This results in the formation of imine-, triazoline- or aziridine-containing PBDs, PBTDs, and azetidino[1,4]benzodiazepines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of PBDs and PBTDs . These pathways are significant as PBDs and PBTDs have shown to function as sequence-selective DNA-interactive molecules . They have entered phase II clinical trials as antitumor compounds and have also attracted attention as antibiotics with a novel mode of action .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of PBDs and PBTDs . These compounds are potent classes of antitumor antibiotics . They have shown significant biological activity and members of these classes have entered Phase II clinical development as antitumor compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonyl chloride with sodium azide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under mild conditions, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azides .

Chemical Reactions Analysis

Types of Reactions: 2-Azidobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Azidobenzenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Azidobenzenesulfonyl chloride is unique due to its high reactivity and versatility in introducing azido groups. Its ability to undergo both substitution and cycloaddition reactions makes it a valuable tool in synthetic chemistry. The presence of the sulfonyl chloride group enhances its electrophilicity, distinguishing it from other azido compounds .

Properties

IUPAC Name

2-azidobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-5(6)9-10-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUUIHGRGHOUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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